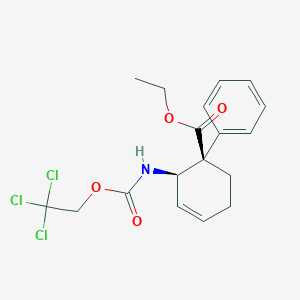
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMTB, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has demonstrated unique biochemical and physiological effects, making it a valuable tool for researchers.
Mecanismo De Acción
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds selectively to the benzodiazepine site on the GABA-A receptor, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This results in anxiolytic, anticonvulsant, and sedative effects.
Efectos Bioquímicos Y Fisiológicos
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to increase the duration of slow-wave sleep, decrease the latency to sleep onset, and reduce the number of awakenings during sleep. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been found to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is its selectivity for the benzodiazepine site on the GABA-A receptor, which allows for more precise manipulation of GABAergic neurotransmission. However, one limitation is its sedative effects, which may interfere with certain behavioral assays.
Direcciones Futuras
Future research on 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) could focus on its potential therapeutic applications for anxiety disorders and epilepsy. Additionally, further studies could investigate the mechanisms underlying its effects on sleep and circadian rhythms. Finally, research could explore the potential use of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) as a tool for studying GABAergic neurotransmission in the brain.
Métodos De Síntesis
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylbenzoic acid with ethyl acetoacetate to form 2-(4-methylphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is cyclized with acetic anhydride to produce 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).
Aplicaciones Científicas De Investigación
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have potential in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. It has also been shown to have sedative effects, making it a useful tool for studying sleep and circadian rhythms.
Propiedades
Número CAS |
144401-04-7 |
|---|---|
Nombre del producto |
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) |
Fórmula molecular |
C22H22N4O4 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
1,2-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C22H22N4O4/c1-13-11-19(27)23-15-7-3-5-9-17(15)25(13)21(29)22(30)26-14(2)12-20(28)24-16-8-4-6-10-18(16)26/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
OHQOVEOWZFHUTR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
SMILES canónico |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
Sinónimos |
1,2-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )ethane-1,2-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)




![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)





